molecular formula C11H11NO B107952 2,6-Dimethylquinolin-4-ol CAS No. 15644-82-3

2,6-Dimethylquinolin-4-ol

Cat. No. B107952
CAS RN: 15644-82-3
M. Wt: 173.21 g/mol
InChI Key: LSWRRPBOJDRHSV-UHFFFAOYSA-N
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Description

2,6-Dimethylquinolin-4-ol is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The structure of 2,6-dimethylquinolin-4(1H)-one, a closely related compound, has been determined and found to be planar with a dihedral angle between the planes of the two rings being 2(1)°, indicating that the molecule is nearly flat .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. For instance, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. This process includes the conversion into a 4-chloro- or 4-bromoquinoline followed by the introduction of various substituents . Another study describes the synthesis of 4,6-dimethyl-2-pyridylquinolines from 4-N-p-methylphenylamino-4-pyridyl-1-butenes using a mediated-acid intramolecular cyclisation followed by oxidation to yield the aromatic analogues .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The planarity of the molecule is a common feature, as seen in the structure of 2,6-dimethylquinolin-4(1H)-one . The crystallographic analysis of these compounds often reveals interesting conformations and bonding patterns that are crucial for their biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclisation, substitution, and oxidation, to yield a wide range of products with different substituents on the quinoline core. The introduction of substituents can significantly alter the chemical and biological properties of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are influenced by the substituents on the quinoline nucleus. These properties are essential for the compound's application in drug design and synthesis. For example, the planarity of the quinoline derivatives is an important factor in their intermolecular interactions and, consequently, their biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate : 2,6-Dimethylquinolin-4-ol has been identified as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline. Its synthesis involves acid-catalyzed elimination of water from 4-hydroxy-1,2,3,4-tetrahydroquinoline (Dauphinee & Forrest, 1978).

  • Thermodynamic Properties : Research includes measuring standard thermodynamic properties of gaseous 2,6-dimethylquinoline, such as molar entropies, enthalpies, and Gibbs free energies of formation. These measurements provide valuable data for understanding the compound's behavior under various conditions (Chirico, Johnson, & Steele, 2007).

Biological Applications

  • Potential in Anticancer Therapy : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2,6-dimethylquinolin-4-ol, has shown promise as an anticancer agent, with significant apoptosis-inducing properties and effective blood-brain barrier penetration (Sirisoma et al., 2009).

  • Antiplasmodial Activity : Some derivatives based on the 2,6-dimethylquinolin-4-ol structure, like those containing the 2-phenyl-6:7-dimethylquinoline nucleus, have shown higher antiplasmodial activity than quinine, suggesting potential for treating malaria (King & Wright, 1948).

Chemical Reactions and Properties

  • Reactions with Radicals : The reactivity of 2,6-dimethylquinolin-4-ol's methyl groups towards radicals has been studied, revealing unique regioselectivities which are significant for understanding its chemical behavior (Khanna et al., 1992).

  • Formation of Complexes : Its ability to form complexes with neurotransmitters, as demonstrated by 8-hydroxyquinolines, suggests potential applications in neurochemistry and possibly Alzheimer's disease research (Kenche et al., 2013).

  • Conformational Analysis : Studies on the conformational properties of 2,6-dimethylquinolin-4-ol derivatives, using mass spectrometry, contribute to a better understanding of their structural characteristics, which is essential for their application in various fields (Sharmila & Babu, 2016).

Safety And Hazards

2,6-Dimethylquinolin-4-ol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 2,6-Dimethylquinolin-4-ol, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2,6-Dimethylquinolin-4-ol could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

2,6-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWRRPBOJDRHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935449
Record name 2,6-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylquinolin-4-ol

CAS RN

15644-82-3
Record name 15644-82-3
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Record name 2,6-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,6-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Venkatesham, M Saudi, S Kaptein, J Neyts… - European Journal of …, 2017 - Elsevier
Previous efforts led to dicarboxamide derivatives like 1.3, comprising either an imidazole, pyrazine or fenyl ring as the central scaffold, with many congeners displaying strong inhibitory …
Number of citations: 30 www.sciencedirect.com
AA Avetisyan, IL Aleksanyan, KS Sargsyan - Russian Journal of Organic …, 2007 - Springer
A procedure was developed for the synthesis of substituted 2,4-dimethylthieno[3,2-c]quinolines via intramolecular cyclization and subsequent aromatization of 3-(2-chloroprop-2-en-1-yl)…
Number of citations: 7 link.springer.com

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